molecular formula C8H5BrF2N2 B7961615 5-Bromo-3-(difluoromethyl)-1H-indazole

5-Bromo-3-(difluoromethyl)-1H-indazole

Cat. No.: B7961615
M. Wt: 247.04 g/mol
InChI Key: KAQSAMNAQFHBQZ-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom and a difluoromethyl group attached to an indazole ring. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(difluoromethyl)-1H-indazole is unique due to the presence of the difluoromethyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-bromo-3-(difluoromethyl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-4-1-2-6-5(3-4)7(8(10)11)13-12-6/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQSAMNAQFHBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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